![molecular formula C16H24N2O4S B273012 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether, also known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APSB is a sulfonamide-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, this compound has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating inhibition of tumor growth and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity, with studies demonstrating inhibition of nitric oxide production in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery and materials science applications. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether. One potential area of study is the development of this compound-based drug delivery systems for the targeted delivery of anticancer agents. Another area of research is the synthesis of this compound derivatives with improved solubility and stability. Additionally, further studies on the mechanism of action of this compound and its effects on cancer cells and inflammation are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with butylamine to form 4-nitrobenzenesulfonamide butylamine. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with acetic anhydride to form 4-(acetylamino)benzenesulfonamide butylamine. Finally, the acetyl group is replaced with a piperazinyl group using piperazine in the presence of a base to form this compound.
Propiedades
Fórmula molecular |
C16H24N2O4S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-13-22-15-5-7-16(8-6-15)23(20,21)18-11-9-17(10-12-18)14(2)19/h5-8H,3-4,9-13H2,1-2H3 |
Clave InChI |
STUSNQAEFPCGIP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



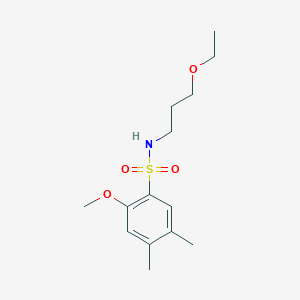
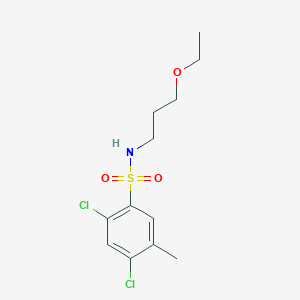
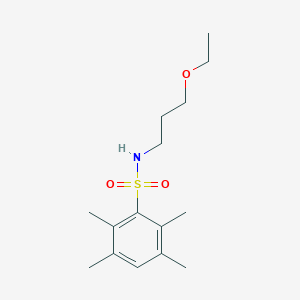
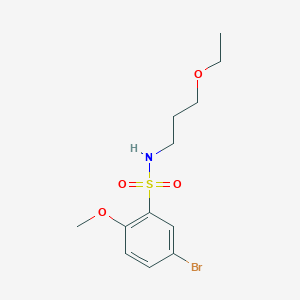
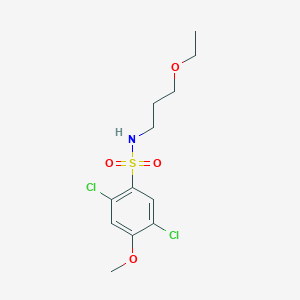
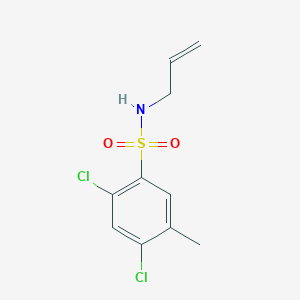
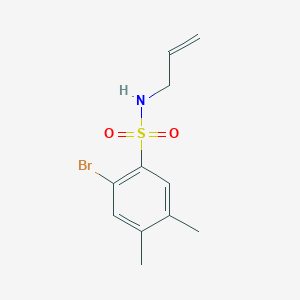
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)




![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)